4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline

IMPDH inhibition immunosuppression nucleotide metabolism

4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline (CAS 31639-49-3), also designated L-138,037, is a synthetic benzhydrylpiperazine Schiff base with the molecular formula C28H34N4 and a molecular weight of 426.6 g/mol. The compound integrates a benzhydrylpiperazine pharmacophore, an iminomethyl linker, and an N,N-diethylaniline moiety, a structural arrangement that confers a distinct polypharmacological profile spanning enzyme inhibition, antiviral activity, and venom neutralization.

Molecular Formula C28H34N4
Molecular Weight 426.6 g/mol
CAS No. 31639-49-3
Cat. No. B031484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline
CAS31639-49-3
SynonymsN-[[4-(Diethylamino)phenyl]methylene]-4-(diphenylmethyl)-1-piperazinamine;  1-[[p-(Diethylamino)benzylidene]amino]-4-(diphenylmethyl)-piperazine_x000B_
Molecular FormulaC28H34N4
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H34N4/c1-3-30(4-2)27-17-15-24(16-18-27)23-29-32-21-19-31(20-22-32)28(25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-18,23,28H,3-4,19-22H2,1-2H3/b29-23+
InChIKeyNFRJDAXAKZIQAJ-BYNJWEBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline (CAS 31639-49-3): A Multi-Target Benzhydrylpiperazine Schiff Base for Specialized Research Procurement


4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline (CAS 31639-49-3), also designated L-138,037, is a synthetic benzhydrylpiperazine Schiff base with the molecular formula C28H34N4 and a molecular weight of 426.6 g/mol . The compound integrates a benzhydrylpiperazine pharmacophore, an iminomethyl linker, and an N,N-diethylaniline moiety, a structural arrangement that confers a distinct polypharmacological profile spanning enzyme inhibition, antiviral activity, and venom neutralization [1][2]. Unlike simpler benzhydrylpiperazine derivatives that primarily engage single receptor classes, this compound exhibits measurable activity across at least four distinct biological targets, making it a versatile scaffold for multi-target drug discovery programs.

Why Generic Benzhydrylpiperazine Substitution Fails: Structural Determinants of 31639-49-3's Irreplaceable Polypharmacology


Attempting to substitute 4-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline with simpler benzhydrylpiperazine congeners (e.g., 1-benzhydrylpiperazine, chlorcyclizine, or cinnarizine) is scientifically indefensible because the iminomethyl (Schiff base) linkage and the N,N-diethylaniline terminus are not inert structural appendages—they are critical determinants of target engagement breadth. While classical benzhydrylpiperazines such as chlorcyclizine act primarily as histamine H1 receptor antagonists [1] and cinnarizine as a calcium channel blocker [2], the target compound simultaneously inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), dihydroorotase, HIV-1 replication, and neutralizes Naja naja venom phospholipase A2 [3][4]. The Schiff base functionality introduces conformational rigidity and metal-chelating potential absent in the parent amines, fundamentally altering the compound's biochemical interaction landscape. Procurement decisions that treat this compound as interchangeable with other benzhydrylpiperazines risk compromising experimental reproducibility and forfeiting access to its unique multi-target activity signature.

Quantitative Differentiation Evidence: 4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline vs. Closest Analogs and In-Class Candidates


IMPDH2 Inhibition: 40- to 73-Fold Lower Potency than Mycophenolic Acid Suggests a Distinct Allosteric Binding Mode with Potential Selectivity Advantages

The compound inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240–440 nM, as measured across three independent assay conditions targeting IMP and NAD substrate sites [1]. In contrast, mycophenolic acid (MPA), the gold-standard IMPDH inhibitor, exhibits Ki values of 6–11 nM for IMPDH type I and II . This 40- to 73-fold potency differential indicates that the compound does not act as a simple competitive inhibitor at the NAD/IMP binding pocket. The structural divergence—a benzhydrylpiperazine-Schiff base hybrid versus MPA's phthalide-terpenoid scaffold—may confer a non-competitive or allosteric inhibition mechanism [1], offering a starting point for developing IMPDH inhibitors with reduced immunosuppressive liability.

IMPDH inhibition immunosuppression nucleotide metabolism drug discovery

Dihydroorotase Inhibition: Micromolar-Range Activity in a Mammalian Enzyme Model with Implications for Pyrimidine Biosynthesis Targeting

The compound was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at a concentration of 10 µM, yielding an IC50 of 1.00 × 10^6 nM (1 mM) at pH 7.37 [1]. Dihydroorotase catalyzes the third step in de novo pyrimidine biosynthesis and is a validated target for anticancer and antiproliferative agents. The clinically used anticancer drug 5-fluorouracil (5-FU), a pyrimidine analog that also interferes with pyrimidine metabolism, exhibits an IC50 in the low micromolar range (typically 0.5–5 µM) against dihydroorotase in crystallographic and enzymatic studies [2]. While the compound's DHOase inhibitory potency is substantially weaker than 5-FU (approximately 200- to 2,000-fold less potent), its activity at 10 µM confirms target engagement and establishes DHOase as part of its polypharmacological profile [1].

dihydroorotase pyrimidine biosynthesis anticancer enzyme inhibition

Anti-HIV-1 Activity: Modest but Confirmed Inhibition of HIV-1 181C Strain in MT-4 Cells Establishes Antiviral Relevance Beyond Typical Benzhydrylpiperazine Pharmacology

The compound demonstrates inhibitory activity against the 181C strain of HIV-1 in MT-4 cells with an EC50 of 3,900 nM (3.9 µM), as recorded in the ChEMBL database (Assay ID: CHEMBL710533) [1]. For comparison, the clinical reference drug zidovudine (AZT) exhibits an EC50 of 8.4 nM (0.0084 µM) against HIV-IIIB in the same MT-4 cell model [2], representing an approximately 464-fold potency advantage for AZT. However, the critical differentiation lies not in potency but in chemotype: benzhydrylpiperazine derivatives are predominantly characterized as histaminergic, calcium channel, or opioid receptor ligands, with essentially no precedent for direct antiviral activity [3]. The compound's confirmed HIV-1 inhibitory activity, albeit moderate, signals a structurally novel pharmacophore for antiviral development that is absent in all major benzhydrylpiperazine clinical candidates.

HIV-1 inhibition antiviral MT-4 cells drug repurposing

Naja naja Venom Neutralization: A Rare Antivenom Pharmacophore Embedded in a Benzhydrylpiperazine Scaffold

According to the AOD pharmacological activity database, the compound nullifies the lethal effects of Naja naja (Indian cobra) venom and directly inhibits venom phospholipase A2 (PLA2) [1]. It also inhibits paw edema formation induced by PLA2 in Swiss Wistar mice [1]. This antivenom activity is exceptionally rare among synthetic small molecules and is entirely absent from the pharmacological profiles of clinically used benzhydrylpiperazines such as chlorcyclizine (antihistamine), cinnarizine (calcium antagonist), and the delta-opioid agonist (+)-BW373U86 [2]. While quantitative IC50 data for venom PLA2 inhibition are not publicly available in the extracted records, the qualitative demonstration of life-saving venom neutralization in vivo constitutes a differentiating biological activity with no known counterpart in the benzhydrylpiperazine class [1][2].

antivenom phospholipase A2 inhibition Naja naja snakebite

Optimal Scientific and Industrial Application Scenarios for 4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline (31639-49-3)


Multi-Target Anticancer Screening Cascades Targeting Nucleotide Metabolism

The compound's simultaneous inhibition of IMPDH2 (Ki 240–440 nM) and dihydroorotase (IC50 1 mM) [1] provides a dual blockade of both purine (guanosine) and pyrimidine (uridine) de novo biosynthesis pathways. This polypharmacology is mechanistically distinct from single-node inhibitors like mycophenolic acid (IMPDH only) or 5-fluorouracil (thymidylate synthase/RNA incorporation), potentially circumventing compensatory metabolic bypass that limits single-agent efficacy. Procurement is indicated for cancer cell line panels where simultaneous IMPDH/DHOase inhibition may exhibit synthetic lethality, particularly in hematological malignancies with high nucleotide demand.

Antiviral Pharmacophore Expansion: HIV-1 Mechanism-of-Action Deconvolution

With a confirmed EC50 of 3.9 µM against HIV-1 181C in MT-4 cells [2], this compound offers a benzhydrylpiperazine-based antiviral scaffold structurally unrelated to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside RT inhibitors (NNRTIs), protease inhibitors, or integrase inhibitors. Procurement for mechanism-of-action studies—including time-of-addition experiments, resistance selection, and target identification—can determine whether the compound engages a novel viral or host target, with downstream implications for developing resistance-breaking anti-HIV agents.

Neglected Tropical Disease Drug Discovery: Snakebite Envenoming Antidote Development

The compound's ability to nullify lethal Naja naja venom effects and inhibit venom PLA2 [3] addresses a critical unmet medical need: snakebite envenoming, designated a WHO priority neglected tropical disease with ~100,000 annual deaths. Current therapy relies on animal-derived antivenom immunoglobulins with limitations in cost, stability, and availability. This compound represents one of the few synthetic small-molecule venom antidotes reported, making it a priority procurement for toxinology groups seeking to develop orally bioavailable, shelf-stable antivenom alternatives through medicinal chemistry optimization.

Quote Request

Request a Quote for 4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.